molecular formula C17H11F3N6O2 B2945210 6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-95-9

6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2945210
CAS No.: 872590-95-9
M. Wt: 388.31
InChI Key: QSOWXRWBHNABJO-UHFFFAOYSA-N
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Description

6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the triazolopyrimidine core through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted triazolopyrimidines .

Scientific Research Applications

6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a more potent and selective inhibitor compared to other similar compounds .

Properties

IUPAC Name

6-(pyridin-2-ylmethyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N6O2/c18-17(19,20)28-13-6-4-12(5-7-13)26-15-14(23-24-26)16(27)25(10-22-15)9-11-3-1-2-8-21-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOWXRWBHNABJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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